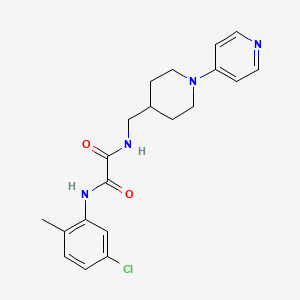
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, identified by CAS number 2034499-01-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is represented by the molecular formula C20H23ClN4O2 with a molecular weight of 386.9 g/mol. The compound features an oxalamide functional group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034499-01-7 |
| Molecular Formula | C20H23ClN4O2 |
| Molecular Weight | 386.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in small-cell lung cancer (SCLC) models, suggesting that the oxalamide moiety may enhance anticancer activity through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanism of action involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may influence the NF-kB pathway, which is crucial in inflammation and cancer progression. Inhibition of NF-kB leads to reduced expression of pro-inflammatory cytokines and promotes apoptotic pathways in malignant cells.
Study 1: Cytotoxicity Assessment
A study conducted on a series of oxalamide derivatives, including this compound, evaluated their cytotoxicity against various cancer cell lines. Results indicated a dose-dependent response with IC50 values ranging from micromolar to nanomolar concentrations, highlighting the compound's potential as an anticancer agent.
Study 2: In Vivo Efficacy
In vivo experiments using murine models have shown that administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, further supporting its anticancer potential.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-2-3-16(21)12-18(14)24-20(27)19(26)23-13-15-6-10-25(11-7-15)17-4-8-22-9-5-17/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLFZTHRUPQCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













